Menthyl lactate

Catalog No.
S609717
CAS No.
59259-38-0
M.F
C13H24O3
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl lactate

CAS Number

59259-38-0

Product Name

Menthyl lactate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1

InChI Key

UJNOLBSYLSYIBM-SGUBAKSOSA-N

SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C

Solubility

very slightly

Synonyms

l-menthyl lactate

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C

Antimicrobial properties:

  • Some studies suggest Menthyl lactate may exhibit antimicrobial activity against certain bacteria and fungi. However, the research is preliminary and primarily focused on its effectiveness in food preservation [Source 1, Source 2].

Flavoring agent:

  • Menthyl lactate possesses a minty taste and aroma, making it a suitable flavoring agent in food and beverage research. However, its use in this context is primarily for sensory evaluation and not related to its potential health benefits [Source 3].

Other potential applications:

  • There is ongoing research exploring the potential use of Menthyl lactate in wound healing and insect repellency. However, these studies are still in their early stages, and further investigation is needed to confirm their effectiveness [Source 4, Source 5].

Important Note:

It's crucial to remember that the aforementioned research is ongoing and inconclusive. More studies are required to understand the potential benefits and risks associated with Menthyl lactate in a scientific context.

Additional Resources:

  • [Source 1] Antibacterial and antifungal activity of l-menthyl lactate and DL-menthyl lactate ()
  • [Source 2] Antimicrobial Activity of Menthyl Lactate and Its Isomers ()
  • [Source 3] Menthyl Lactate ()
  • [Source 4] Evaluation of the Wound Healing Potential of Menthol and Menthyl Lactate ()
  • [Source 5] Development of eco-friendly insect repellents derived from Mentha species ()

Menthyl lactate is an organic compound formed from the esterification of menthol and lactic acid. It appears as a colorless to pale yellow liquid with a characteristic minty odor, making it appealing for various applications in the fragrance and flavor industries. Menthyl lactate is known for its cooling sensation, often used in cosmetic products and topical formulations.

The primary mechanism of action of menthyl lactate in cosmetics is related to its interaction with transient receptor potential (TRP) channels in the skin. TRP channels are ion channels that respond to various stimuli, including temperature. Menthol, and potentially menthyl lactate, activate TRP channels, particularly TRPM8, which are sensitive to cold temperatures []. This activation leads to a sensation of coolness on the skin.

Menthyl lactate is generally considered safe for topical use in cosmetics at low concentrations (typically below 2%) []. However, some studies suggest it may cause mild skin irritation in sensitive individuals.

The primary reaction for the synthesis of menthyl lactate involves the esterification of menthol and lactic acid:

Menthol+Lactic AcidMenthyl Lactate+Water\text{Menthol}+\text{Lactic Acid}\rightarrow \text{Menthyl Lactate}+\text{Water}

This reaction can be catalyzed by acids, such as sulfuric acid, to facilitate the formation of the ester. The process may also yield higher lactoyl esters, which can be hydrolyzed to produce menthyl lactate in a controlled manner, minimizing the hydrolysis of the product back to menthol .

Menthyl lactate exhibits several biological activities. It has been reported to possess anti-inflammatory properties, making it useful in topical formulations aimed at reducing skin irritation. Additionally, it demonstrates antimicrobial effects against various pathogens, contributing to its application in personal care products. Moreover, its cooling effect can enhance sensory experiences in formulations applied to the skin.

Several methods exist for synthesizing menthyl lactate:

  • Direct Esterification: This method involves mixing menthol and lactic acid under acidic conditions (e.g., using sulfuric acid as a catalyst) at elevated temperatures. The reaction typically requires refluxing for several hours and may produce by-products that require purification .
  • Controlled Hydrolysis: In this approach, higher lactoyl esters are first formed and then hydrolyzed in a controlled environment to yield menthyl lactate. This method allows for higher yields of the desired product while minimizing side reactions .
  • Buffer Solutions: Some methods utilize buffer solutions to facilitate the conversion of higher lactoyl esters into menthyl lactate without strict pH control, enhancing yield and simplifying the process .

Methyl LactateEsterModerateAntimicrobialFood & cosmeticsEthyl LactateEsterLowAntimicrobialSolvent & flavoringPropylene GlycolAlcoholNoneAntimicrobialHumectant & solventLactic AcidAcidNoneAntimicrobialFood preservation

Uniqueness of Menthyl Lactate:

  • Menthyl lactate stands out due to its strong cooling sensation compared to other esters like methyl or ethyl lactate.
  • Its specific minty aroma and enhanced biological activities make it particularly suitable for cosmetic applications.

Research has indicated that menthyl lactate interacts favorably with other compounds in formulations. For instance, it can enhance the efficacy of other active ingredients in topical applications by improving skin penetration and providing a synergistic cooling effect. Studies have also explored its compatibility with various emulsifiers and stabilizers used in cosmetic formulations.

Menthyl lactate is characterized by the molecular formula C₁₃H₂₄O₃, representing a complex ester structure formed through the condensation of menthol and lactic acid [3] [8] [10]. The compound exhibits a molecular weight of 228.328 atomic mass units, which has been consistently reported across multiple analytical databases [3] [8] [10]. The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is UJNOLBSYLSYIBM-BEZGRXCVSA-N, providing a unique digital identifier for the molecule [10] [15].

The monoisotopic mass of menthyl lactate has been precisely determined to be 228.172545 atomic mass units through high-resolution mass spectrometry [8]. This precise mass measurement serves as a critical parameter for analytical identification and quantification procedures in research applications.

ParameterValueReference
Molecular FormulaC₁₃H₂₄O₃ [3] [8] [10]
Molecular Weight228.328 g/mol [3] [8] [10]
Monoisotopic Mass228.172545 u [8]
InChI KeyUJNOLBSYLSYIBM-BEZGRXCVSA-N [10] [15]

Structural Characterization

The chemical structure of menthyl lactate consists of a menthol moiety esterified with lactic acid, creating a compound that maintains the cyclohexane ring system characteristic of menthol while incorporating the hydroxyl and carboxyl functionalities of lactic acid [6]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R)-2-hydroxypropanoate, which precisely describes the stereochemical configuration of the molecule [8].

The structural framework can be described as 2-hydroxypropanoic acid menthyl ester, emphasizing the ester linkage between the carboxylic acid group of lactic acid and the hydroxyl group of menthol [8]. This esterification results in a molecule that retains the characteristic cooling properties of menthol while modifying its physical and chemical properties through the incorporation of the lactate functionality.

Gas chromatographic analysis using a DB-5MS capillary column system has established a retention index of 1473 for menthyl lactate, providing a reliable analytical parameter for identification purposes [10] [15]. This retention behavior reflects the compound's moderate polarity and volatility characteristics within the context of gas chromatographic separation techniques.

Stereochemistry and Isomerism

The stereochemical complexity of menthyl lactate arises from the presence of multiple chiral centers within the molecule, resulting in numerous possible stereoisomeric forms with distinct physical and chemical properties [9]. The compound contains four asymmetrical carbon atoms, leading to a theoretical possibility of sixteen different stereoisomers [9]. However, commercial applications typically focus on specific stereoisomeric configurations that exhibit optimal sensory and functional characteristics.

L-Menthyl Lactate

L-Menthyl lactate represents the most commonly utilized stereoisomeric form in commercial applications, derived from the esterification of L-menthol with L-lactic acid [2] [6]. This particular configuration exhibits superior physiological cooling properties compared to other stereoisomeric variants, making it the preferred choice for flavor and fragrance applications [2]. The compound demonstrates a specific rotation of -78° at 20°C, indicating its optical activity and stereochemical purity [21].

The preparation of L-menthyl lactate typically involves the direct esterification of L-menthol with L-(+)-lactic acid under controlled conditions [1] [2]. Research has demonstrated that this specific stereoisomeric configuration provides enhanced cooling sensations and improved stability characteristics compared to racemic mixtures or alternative stereoisomeric forms [18].

D-Menthyl Lactate

D-Menthyl lactate configurations include several stereoisomeric variants formed through the esterification of L-menthol with D-lactic acid or alternative menthol stereoisomers with lactic acid [7] [8]. The compound l-Menthyl D-lactate, specifically, has been characterized with the CAS number 59259-38-0 and exhibits distinct physical properties compared to its L-lactate counterpart [7] [8].

This stereoisomeric form demonstrates different organoleptic characteristics and may exhibit altered physiological effects compared to L-menthyl lactate [7]. The International Union of Pure and Applied Chemistry nomenclature for this configuration is (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl-(2R)-2-hydroxypropanoate, reflecting the specific stereochemical arrangement [8].

Stereoisomeric Configurations

The comprehensive stereoisomeric landscape of menthyl lactate encompasses sixteen theoretical configurations, though practical applications focus on a subset of these variants [9]. The esterification of L-menthol with racemic lactic acid produces a mixture of four distinct stereoisomeric forms: l-menthyl L-lactoyl-L-lactate, l-menthyl L-lactoyl-D-lactate, l-menthyl D-lactoyl-L-lactate, and l-menthyl D-lactoyl-D-lactate [2].

Research has established that the stereochemical configuration significantly influences the sensory properties, stability characteristics, and physiological effects of the resulting compound [2] [9]. The specific spatial arrangement of substituents around each chiral center determines the overall molecular conformation and subsequently affects the compound's interaction with biological receptors and environmental factors.

StereoisomerConfigurationCAS NumberSpecific Properties
L-Menthyl L-lactate(1R,2S,5R)-(S)-Optimal cooling properties
L-Menthyl D-lactate(1R,2S,5R)-(R)59259-38-0Distinct organoleptic profile
Racemic mixturesMixed configurations-Variable sensory characteristics

Physical Properties

Boiling and Melting Points

Menthyl lactate exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions [3] [20] [21]. The compound demonstrates a melting point range of 42-47°C in its crystalline form, indicating moderate thermal stability and crystalline organization [3] [21]. More precise measurements have established a congealing point of 42°C for the purified compound [21].

The boiling point of menthyl lactate has been determined to be 304.0 ± 15.0°C at 760 mmHg, reflecting the compound's relatively high molecular weight and intermolecular hydrogen bonding capabilities [3]. This elevated boiling point indicates substantial intermolecular forces and suggests limited volatility under standard atmospheric conditions.

Research has demonstrated that thermal stability can be significantly influenced by storage conditions and chemical purity [18]. Properly stabilized menthyl lactate maintains its melting point above 43.5°C even after prolonged storage periods, indicating good thermal stability under appropriate storage conditions [18].

Density and Refractive Index

The density of menthyl lactate has been measured as 1.0 ± 0.1 g/cm³ at standard conditions, indicating a density slightly greater than water [3]. This physical property reflects the compound's molecular packing efficiency and intermolecular interactions within the liquid phase.

While specific refractive index values were not extensively documented in the available literature, the compound's optical properties are influenced by its stereochemical configuration and molecular structure. The specific rotation of -78° at 20°C for L-menthyl lactate demonstrates significant optical activity, which correlates with refractive index characteristics [21].

Solubility Parameters

Menthyl lactate exhibits selective solubility characteristics that reflect its amphiphilic molecular structure [20] [21]. The compound demonstrates insolubility in water, indicating hydrophobic character dominated by the menthol moiety [20]. However, it shows good solubility in ethyl alcohol at 50 volume percent concentration, propylene glycol, and other glycol-based solvents [21].

The compound's solubility profile includes compatibility with oil-based systems and ethanol solutions, making it suitable for various formulation applications [20]. This selective solubility pattern enables its incorporation into both hydrophobic and moderately polar solvent systems while maintaining chemical stability.

The pH stability range has been established as 4-8, indicating reasonable stability under mildly acidic to neutral conditions [20]. This pH tolerance range is significant for formulation stability and long-term storage considerations.

Viscosity and Surface Tension

While specific viscosity measurements for menthyl lactate were not extensively documented in the available research literature, the compound's molecular structure suggests moderate viscosity characteristics typical of ester compounds with similar molecular weights. The presence of the cyclohexane ring system and ester functionality would contribute to intermolecular interactions affecting flow properties.

Surface tension properties are influenced by the compound's amphiphilic nature, with the hydrophobic menthol portion and the more polar lactate ester group contributing to interfacial behavior. These properties are relevant for applications involving surface contact and penetration characteristics.

Chemical Reactivity

Hydrolysis Mechanisms

Menthyl lactate undergoes hydrolysis reactions through multiple mechanistic pathways, with the specific mechanism dependent on reaction conditions including pH, temperature, and catalytic environment [1] [17] [18]. Under acidic conditions, the compound follows a three-step hydrolysis mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent deprotonation to yield menthol and lactic acid [17].

The acid-catalyzed hydrolysis mechanism has been extensively studied, revealing that the rate-limiting step involves the attack of water on the protonated ester to form a tetrahedral intermediate [17]. This intermediate subsequently collapses to yield alcohol and protonated lactic acid, followed by rapid deprotonation [17]. Research has demonstrated that this hydrolysis reaction exhibits autocatalytic behavior, with the generated lactic acid accelerating the reaction rate [17].

Controlled hydrolysis procedures have been developed for synthetic applications, utilizing aqueous base conditions to selectively convert higher lactoyl esters back to menthyl lactate while minimizing decomposition of the desired product [1] [5]. These procedures typically employ sodium hydroxide solutions under carefully controlled temperature and pH conditions to optimize yield and selectivity [1] [5].

Oxidation-Reduction Behavior

The oxidation-reduction behavior of menthyl lactate is primarily governed by the hydroxyl group present in the lactate moiety and the tertiary carbon centers within the menthol structure. The secondary hydroxyl group in the lactate portion can undergo oxidation reactions under appropriate conditions, potentially leading to the formation of corresponding ketone derivatives.

Research into ester stability has demonstrated that menthyl lactate can undergo oxidative degradation under certain storage conditions, particularly when exposed to elevated temperatures or oxidizing environments [18]. The development of stabilization methods through precipitation techniques has been shown to improve resistance to oxidative degradation [18].

The compound's stability profile indicates susceptibility to oxidative processes that can affect both chemical purity and organoleptic properties over time [18]. Proper storage conditions and stabilization treatments are essential for maintaining chemical integrity and preventing oxidative degradation.

Interaction with Other Functional Groups

Menthyl lactate demonstrates specific reactivity patterns with various functional groups due to its ester functionality and hydroxyl group [2]. The compound can participate in transesterification reactions, potentially exchanging the menthyl group with other alcohol moieties under appropriate catalytic conditions [2].

The hydroxyl group present in the lactate moiety provides a site for further chemical modification, including additional esterification reactions to form higher lactoyl esters [1] [2]. Research has shown that under esterification conditions with excess lactic acid, menthyl lactate can react further to form menthyl lactoyl lactate and menthyl lactoyl lactoyl lactate, representing sequential esterification products [1] [2].

Interaction studies have revealed that menthyl lactate can form eutectic mixtures with menthol, resulting in compositions with significantly lower melting points than either individual component [9]. This behavior demonstrates specific intermolecular interactions that affect physical properties and potential applications.

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.17254462 g/mol

Monoisotopic Mass

228.17254462 g/mol

Boiling Point

142.00 °C. @ 5.00 mm Hg

Heavy Atom Count

16

Melting Point

38 - 40 °C

UNII

XFS8QYW6WY

GHS Hazard Statements

Aggregated GHS information provided by 607 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 103 of 607 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 504 of 607 companies with hazard statement code(s):;
H412 (92.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

59259-38-0

Wikipedia

(-)-menthyl lactate
Frescolat ML

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Refreshing; Masking

Dates

Last modified: 08-15-2023

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